molecular formula C21H20N2O2S B2630289 5-methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 392239-16-6

5-methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2630289
CAS No.: 392239-16-6
M. Wt: 364.46
InChI Key: JJIGPNFCVJAQGG-UHFFFAOYSA-N
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Description

5-Methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a high-purity chemical reagent designed for research applications. This compound is a derivative of the 4,5,6,7-tetrahydro-benzothiophene scaffold, a structure recognized for its significant potential in medicinal chemistry and materials science. Based on studies of closely related analogs, this compound class has demonstrated potent activity as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) . RORγt is a critical nuclear receptor and a promising drug target for treating various conditions, including inflammatory and autoimmune diseases, metabolic disorders, and certain resistant cancers . The mechanism of action for such modulators may involve inducing instability in the protein conformation through inverse agonism . Furthermore, thiophene-based compounds, in general, are known for their outstanding surface and interface properties, showing exceptional efficiency as corrosion inhibitors for protecting industrial metals and alloys . The robust performance is often attributed to the strong ligand properties of the thiophene moiety, which allows for effective coordination with metallic substrates via σ-donor and π-acceptor interactions to form protective hydrophobic layers . Researchers are exploring these and other potential applications in early-stage discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Buyer assumes responsibility for verifying product identity and purity for their specific research application.

Properties

IUPAC Name

5-methyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-12-6-9-17-16(10-12)18(19(22)24)21(26-17)23-20(25)15-8-7-13-4-2-3-5-14(13)11-15/h2-5,7-8,11-12H,6,9-10H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIGPNFCVJAQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzamide derivatives, notable for its structural complexity and potential biological activities. The molecular formula of this compound is C21H20N2O2SC_{21}H_{20}N_{2}O_{2}S with a molecular weight of approximately 364.46 g/mol. This compound has garnered attention in medicinal chemistry due to its possible pharmacological applications.

Structure and Properties

The compound features several noteworthy structural components:

  • Benzothiophene Core : This moiety is known for various biological activities, including antimicrobial and anticancer properties.
  • Naphthalene Substituent : The presence of the naphthalene group may enhance hydrophobic interactions with biological targets.
  • Carboxamide Functional Group : Known for its ability to form hydrogen bonds, which can be crucial for binding interactions in biological systems.

Antimicrobial Activity

A study on similar benzothiophene derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Cytotoxic Effects

Cytotoxicity assays conducted on related compounds have indicated potential anti-cancer properties. The MTT assay has been used to evaluate cell viability in the presence of these compounds, showing promising cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of benzothiophene derivatives often correlates with their structural features. The following table summarizes key findings from SAR studies:

Structural Feature Biological Activity Reference
Benzothiophene CoreAntimicrobial, anticancer
Naphthalene SubstituentEnhanced hydrophobicity
Carboxamide GroupFacilitates hydrogen bonding

Case Studies

  • Cytostatic Activity : Research on azomethine derivatives derived from 2-amino-benzothiophene indicated that these compounds exhibited cytostatic effects, suggesting that modifications to the benzothiophene structure can lead to enhanced biological activity .
  • Antitubercular and Anti-inflammatory Effects : Similar compounds have been predicted to possess antitubercular and anti-inflammatory properties through computational analysis using PASS Online predictions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Relevance

The tetrahydrobenzothiophene-3-carboxamide core is a versatile scaffold for drug discovery. Below is a comparative analysis of derivatives with distinct substituents:

Compound Name Substituents at Position 2 Key Pharmacological Activity Synthesis Method Reference ID
5-Methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Naphthalene-2-amido Not explicitly reported (structural focus) Multi-step amidation/cyclization
CID 2862078 Thiophene-2-carbonylamino Dopamine D1 receptor PAM (neurological) Amide coupling
2-[(2Z)-2-(1-Cyano-2-iminopropylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Hydrazinyl-cyanoiminopropylidene Anticorrosive (theoretical) Addition-elimination reaction
N-(4-Fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Azomethine (4-methoxyphenyl) Anti-tyrosinase (IC₅₀: 12.3 µM) Cyclocondensation in ethanol
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Fluorophenyl carboxamide Antibacterial, antifungal X-ray diffraction-guided synthesis

Pharmacological and Biophysical Properties

  • Anti-Tyrosinase Activity : Azomethine derivatives (e.g., 4-methoxyphenyl variant) exhibit IC₅₀ values of ~12.3 µM, attributed to hydrophobic interactions with tyrosinase’s active site, as shown via molecular docking (PDB: 2Y9X) .
  • Neurological Applications: CID 2862078’s thiophene-2-carbonylamino group enhances binding to dopamine D1 receptors, acting as a positive allosteric modulator (PAM) .
  • Anticorrosive Effects: Hydrazinyl-cyanoiminopropylidene derivatives demonstrate theoretical corrosion inhibition via adsorption on metal surfaces, validated by quantum chemical calculations .

The target compound’s naphthalene group may offer superior binding affinity in aromatic-dependent targets (e.g., kinases or GPCRs) compared to smaller substituents like fluorophenyl or thiophene groups.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : Crystallographic studies (e.g., ORTEP-3, WinGX) reveal that the carboxamide group forms robust hydrogen-bonding networks, critical for crystal packing and stability .

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